C3-Geminal vs. N-Benzyl Physicochemical Differences
The target compound is a C3-quaternary primary amine, whereas N-benzyloxolan-3-amine (CAS 162851-40-3) is a secondary amine with the benzyl group on the ring nitrogen. This difference shifts topological polar surface area (TPSA), hydrogen-bond donor/acceptor counts, and basicity. 3-Benzyloxolan-3-amine has a TPSA of 35.2 Ų and one H-bond donor (primary amine), while N-benzyloxolan-3-amine has TPSA of 12.0 Ų and zero H-bond donors [1]. The higher TPSA and donor capability of the target compound enhance aqueous solubility and modify blood–brain barrier permeability predictions, directly impacting CNS drug lead optimization .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 35.2 Ų; H-Bond Donors = 1 |
| Comparator Or Baseline | N-Benzyloxolan-3-amine (CAS 162851-40-3): TPSA = 12.0 Ų; H-Bond Donors = 0 |
| Quantified Difference | ΔTPSA = 23.2 Ų; ΔHBD = 1 |
| Conditions | Computed physicochemical properties using standard drug-likeness algorithms (PubChem/OpenBabel) |
Why This Matters
The significant TPSA/HBD difference makes the target compound more suitable for CNS-focused lead optimization where balanced solubility and permeability are required.
- [1] PubChem. Computed Properties for CID 3809342 and related benzyloxolan structures. Available from: https://pubchem.ncbi.nlm.nih.gov View Source
